

An In-depth Technical Guide to 3-Bromopentan-2-one

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Compound of Interest

Compound Name: 3-bromopentan-2-one

Cat. No.: B1277478

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-bromopentan-2-one** (CAS No: 815-48-5), a versatile β -halogenated ketone synthon. Its bifunctional nature, possessing both a reactive bromine atom and a carbonyl group, makes it a valuable intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic structures of interest in pharmaceutical and agrochemical research.

Core Properties and Identification

The fundamental properties of **3-bromopentan-2-one** are summarized below. While experimental physical data such as boiling point and density are not consistently available in the literature, computed properties provide a reliable estimation for experimental planning.

Property	Value	Source
IUPAC Name	3-bromopentan-2-one	-
Synonyms	3-Bromo-2-pentanone, 2-Pentanone, 3-bromo-	
CAS Number	815-48-5	
Molecular Formula	C ₅ H ₉ BrO	
Molecular Weight	165.03 g/mol	
Canonical SMILES	CCC(C(=O)C)Br	
InChI Key	VKJQRFXZZVMMGA-UHFFFAOYSA-N	
Purity (Typical)	≥ 98.00%	
Boiling Point	Not available	
Density	Not available	
XLogP3 (Computed)	1.7	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	2	
Exact Mass	163.98368 Da	
Topological Polar Surface Area	17.1 Å ²	

Synthesis of 3-Bromopentan-2-one

The primary route for synthesizing **3-bromopentan-2-one** is the α-bromination of the parent ketone, pentan-2-one. Various brominating agents and conditions can be employed, with the choice impacting yield and regioselectivity.

Experimental Protocol: Bromination using Bromine in Methanol

This protocol is based on a reported procedure with a high yield.

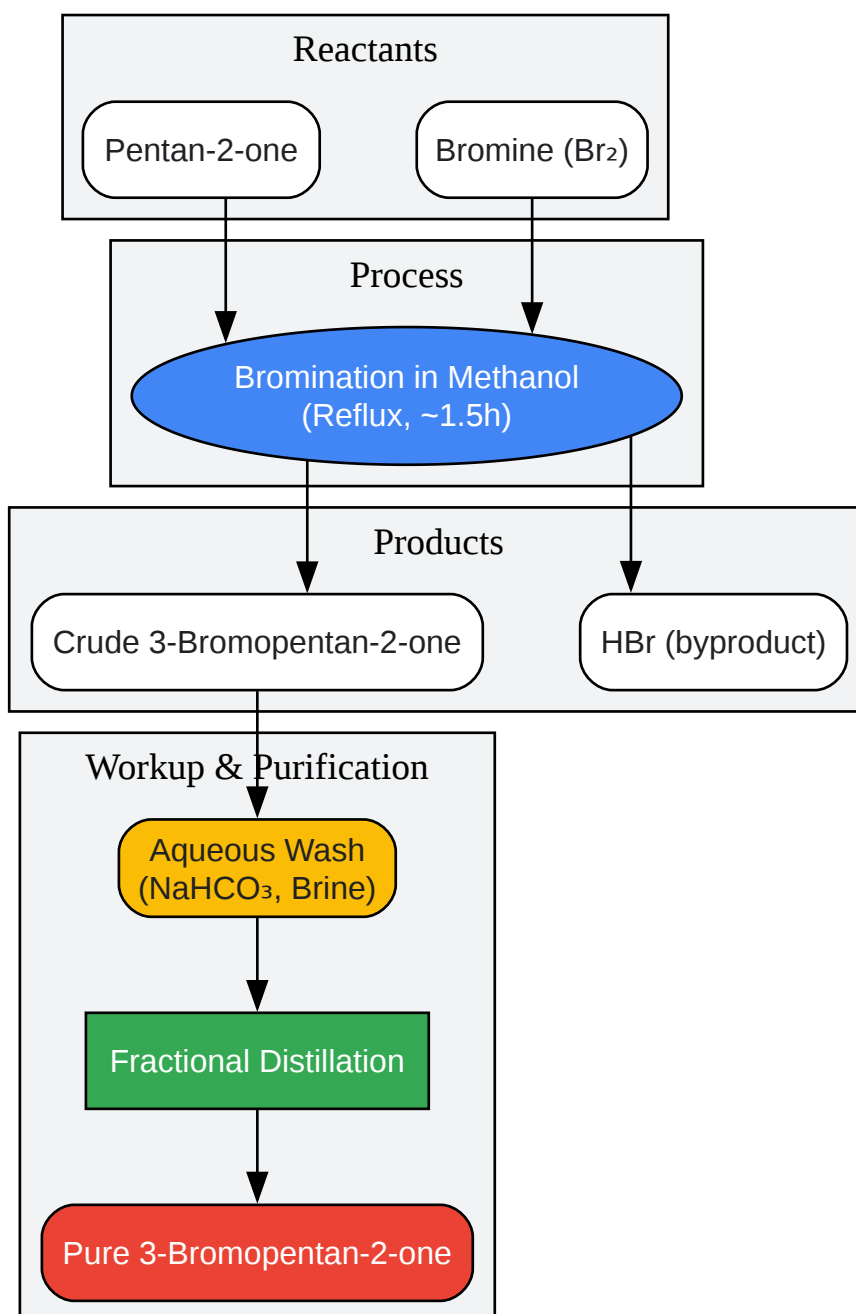
Materials:

- Pentan-2-one (1.0 equiv.)
- Bromine (1.0 equiv.)
- Methanol (solvent)
- Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
- Ice bath
- Rotary evaporator
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate
- Distillation apparatus

Procedure:

- In a round-bottom flask, dissolve pentan-2-one in methanol. Cool the solution in an ice bath.
- Slowly add an equimolar amount of bromine dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 5 °C during the addition.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

- Heat the mixture to reflux and maintain for approximately 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-bromopentan-2-one**.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure **3-bromopentan-2-one**. The reported yield for this method is approximately 75%.



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Caption: Synthesis of **3-Bromopentan-2-one** via bromination of pentan-2-one.

Key Reactions and Applications in Drug Development

3-Bromopentan-2-one is a key building block for synthesizing heterocyclic compounds. One of the most important reactions is the Hantzsch thiazole synthesis, which is widely used in medicinal chemistry to create the thiazole core found in many biologically active agents. Thiazole derivatives are known to exhibit a wide range of activities, including anti-inflammatory, antibacterial, and anti-HIV properties.

Application: Synthesis of 2-Amino-5-ethyl-4-methylthiazole

The reaction of **3-bromopentan-2-one** with thiourea provides a direct route to 2-amino-5-ethyl-4-methylthiazole, a scaffold of interest for drug discovery.

Experimental Protocol: Hantzsch Thiazole Synthesis

This generalized protocol is adapted from standard procedures for the Hantzsch synthesis.

Materials:

- **3-Bromopentan-2-one** (1.0 equiv.)
- Thiourea (1.1 equiv.)
- Ethanol (solvent)
- Round-bottom flask with magnetic stirrer and reflux condenser
- Sodium carbonate solution (5-10%)
- Büchner funnel and filter flask
- Deionized water

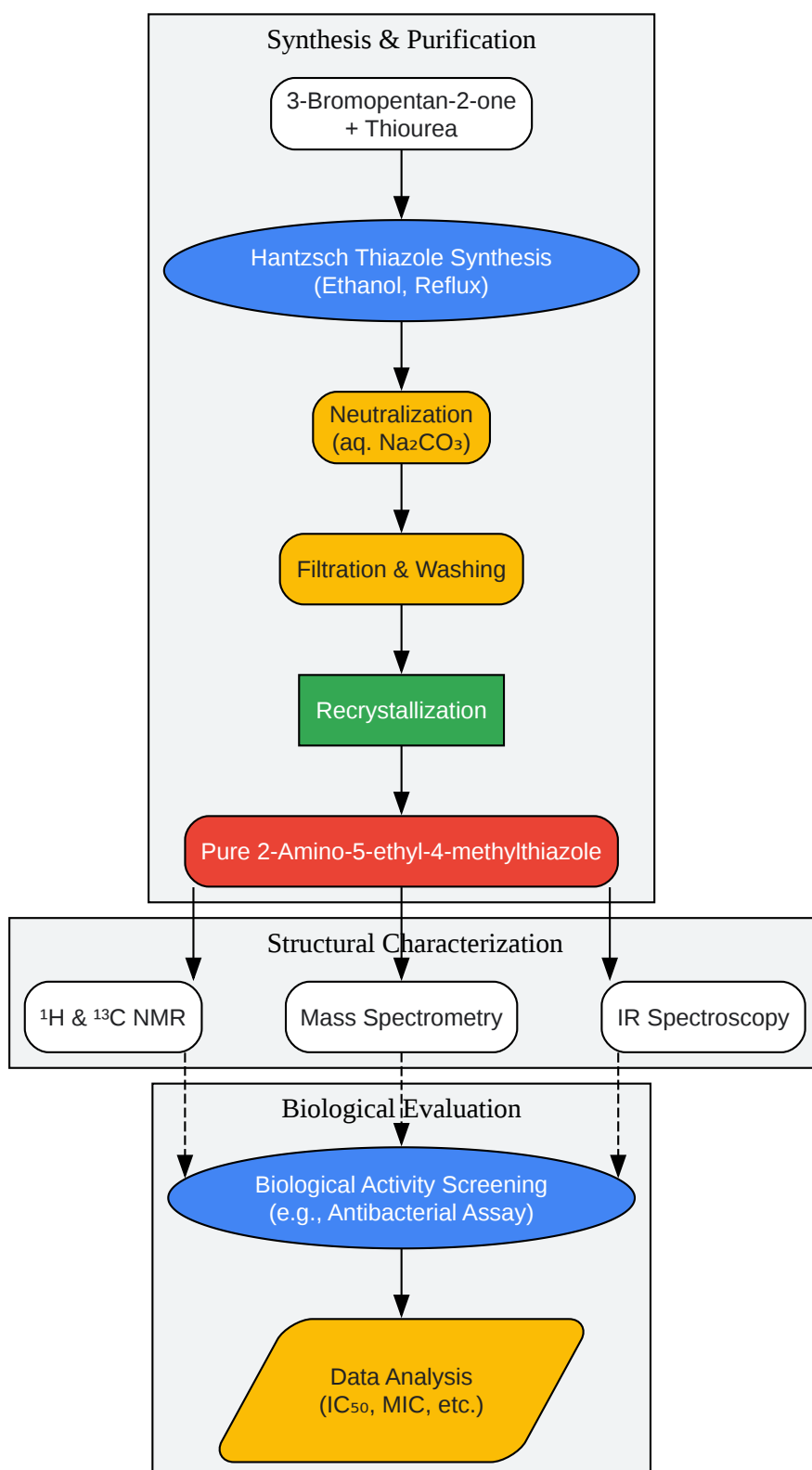
Procedure:

- Combine **3-bromopentan-2-one** and thiourea in a round-bottom flask.
- Add ethanol as the solvent and a magnetic stir bar.

- Heat the mixture to reflux with stirring for approximately 30-60 minutes. The reaction progress can be monitored by TLC.
- After the reaction is complete, cool the mixture to room temperature. An acidic salt of the product may precipitate.
- Pour the reaction mixture into a beaker containing a 5-10% aqueous solution of sodium carbonate to neutralize the hydrobromide salt and precipitate the free base of the thiazole product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
- Allow the product to air-dry or dry in a vacuum oven at a low temperature. The product, 2-amino-5-ethyl-4-methylthiazole, can be further purified by recrystallization if necessary.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for a researcher using **3-bromopentan-2-one** to synthesize and evaluate a novel thiazole derivative for potential biological activity.



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Caption: Experimental workflow from synthon to biological evaluation.

Spectroscopic Data

Detailed experimental spectroscopic data for **3-bromopentan-2-one** is not readily available in public databases. Researchers are advised to acquire ^1H NMR, ^{13}C NMR, and IR spectra on their synthesized material for structural confirmation and purity assessment. For reference, the expected chemical shifts and vibrational frequencies can be predicted using standard chemical shift tables and computational software.

Safety and Handling

As an α -bromoketone, **3-bromopentan-2-one** should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

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